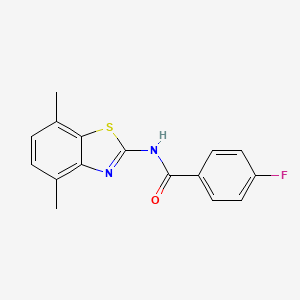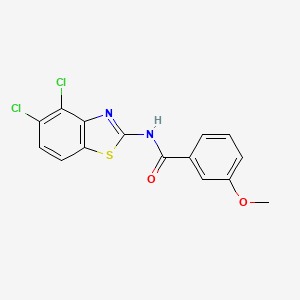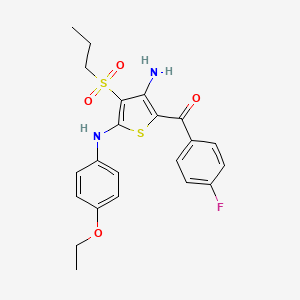![molecular formula C18H31ClN2O2 B6507661 N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride CAS No. 1219174-95-4](/img/structure/B6507661.png)
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride, also known as N-AMH, is a novel synthetic compound with potential applications in a variety of scientific research fields. N-AMH is a small, water-soluble molecule that has been found to have a wide range of biological activities. This includes anti-inflammatory, anti-tumor, and anti-allergic effects. N-AMH has been studied in numerous laboratory experiments and has shown promise as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride has been studied in a variety of scientific research applications. In cell culture studies, it has been found to have anti-inflammatory, anti-tumor, and anti-allergic effects. It has also been studied as an inhibitor of cyclooxygenase-2 (COX-2) and as a potential therapeutic agent for the treatment of cancer. In animal studies, this compound has been found to have anti-inflammatory and anti-tumor effects. It has also been studied as an inhibitor of angiogenesis and as a potential therapeutic agent for the treatment of cardiovascular disease.
Mecanismo De Acción
The exact mechanism of action of N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride is not yet fully understood. However, it is believed that it works by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It is also believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In cell culture studies, it has been found to have anti-inflammatory, anti-tumor, and anti-allergic effects. It has also been studied as an inhibitor of cyclooxygenase-2 (COX-2) and as a potential therapeutic agent for the treatment of cancer. In animal studies, this compound has been found to have anti-inflammatory and anti-tumor effects. It has also been studied as an inhibitor of angiogenesis and as a potential therapeutic agent for the treatment of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride has several advantages for laboratory experiments. It is a small, water-soluble molecule that is relatively easy to synthesize and use in experiments. It has also been found to have a wide range of biological activities, making it useful for a variety of research applications. However, there are also some limitations to using this compound in laboratory experiments. It is not yet fully understood how it works, and its effects on humans have not been extensively studied.
Direcciones Futuras
There are several potential future directions for N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride research. It could be studied further as a potential therapeutic agent for the treatment of cancer, cardiovascular disease, and other diseases. It could also be studied further as an inhibitor of angiogenesis, a process by which new blood vessels are formed. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential side effects. Finally, it could be studied further as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.
Métodos De Síntesis
N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide hydrochloride can be synthesized from a variety of starting materials. The most common method is to react adamantan-1-yl acetate with morpholine in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate, which can then be hydrolyzed with hydrochloric acid to form this compound. This reaction has been found to be highly efficient, with yields of up to 95%.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-morpholin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-13(19-17(21)12-20-2-4-22-5-3-20)18-9-14-6-15(10-18)8-16(7-14)11-18;/h13-16H,2-12H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXROTLPTUXWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219174-95-4 |
Source


|
| Record name | 4-Morpholineacetamide, N-(1-tricyclo[3.3.1.13,7]dec-1-ylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219174-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-acetyl-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B6507578.png)
![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6507594.png)
![N-(4-ethylphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507600.png)
![N-(4-acetylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507601.png)
![N-[(2-chlorophenyl)methyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide](/img/structure/B6507607.png)
![2-(3,4-dimethoxybenzamido)-N-methyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B6507609.png)
![3-(4-methylbenzenesulfonyl)-N,N-bis(2-methylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B6507628.png)
![N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide](/img/structure/B6507642.png)
![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B6507654.png)
![1-(2-hydroxyethyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6507662.png)

![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6507670.png)

